(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol
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Overview
Description
(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it an environmentally friendly approach. The reaction is carried out at 65°C, and the product is obtained in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features.
2-Aminopyridine: A precursor used in the synthesis of (6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol.
α-Bromoketones: Another precursor involved in the synthetic route.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. This unique structure allows for diverse applications and makes it a valuable compound in various fields of research.
Properties
CAS No. |
88594-25-6 |
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Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
(6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C13H10ClN3O/c14-9-4-5-12-16-13(10-3-1-2-6-15-10)11(8-18)17(12)7-9/h1-7,18H,8H2 |
InChI Key |
VRBWYKBNBOLDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)CO |
Origin of Product |
United States |
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